1,2,3,4,5,6,7,8-八甲基环四硅氮烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

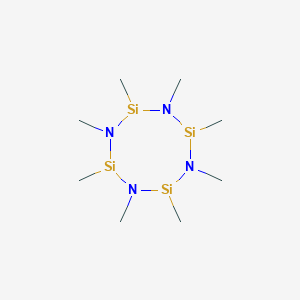

1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane is an organosilicon compound with the molecular formula C8H28N4Si4. This compound is characterized by its cyclic structure, consisting of alternating silicon and nitrogen atoms, each bonded to two methyl groups. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .

科学研究应用

1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

Biology: The compound is utilized in the modification of biomolecules and as a protective agent for sensitive biological samples.

作用机制

Target of Action

1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane, also known as Cyclotetrasilazane,1,2,3,4,5,6,7,8-octamethyl-, is primarily used as a chemical intermediate It is known to be used in the manufacture of silicone-based polymers .

Mode of Action

It is known that this compound can be polymerized through a ring-opening mechanism with a rare earth solid super acid as a catalyst . This process is used in the synthesis of vinyl coated polydimethylsiloxane (PDMS), which is used in medical devices and personal care products .

Biochemical Pathways

Given its use in the synthesis of silicone-based polymers, it can be inferred that it plays a role in the polymerization pathways involved in the production of these materials .

Pharmacokinetics

As a chemical intermediate, it is primarily used in industrial and scientific research settings

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

The action, efficacy, and stability of 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation, breathing in vapors, and contact with skin and eyes . It should be used only outdoors or in a well-ventilated area . In case of fire, water spray, foam, carbon dioxide, or dry chemical can be used to extinguish it .

准备方法

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane can be synthesized through the reaction of hexamethyldisilazane with silicon tetrachloride. The reaction typically occurs under anhydrous conditions and requires a catalyst, such as a tertiary amine, to facilitate the formation of the cyclic structure. The reaction can be represented as follows:

4(CH3)3SiNH2+SiCl4→(CH3)2Si4N4(CH3)8+4HCl

Industrial Production Methods: In industrial settings, the production of 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .

化学反应分析

Types of Reactions: 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form siloxane derivatives.

Reduction: Reduction reactions can lead to the formation of silazane derivatives with different substituents.

Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, to facilitate the exchange of functional groups.

Major Products Formed:

Oxidation: Siloxane derivatives.

Reduction: Silazane derivatives with different substituents.

Substitution: Compounds with various functional groups attached to the silicon atoms.

相似化合物的比较

Octamethylcyclotetrasiloxane: This compound has a similar cyclic structure but contains oxygen atoms instead of nitrogen atoms.

Hexamethyldisilazane: A simpler silazane compound with two silicon atoms and one nitrogen atom.

Tetramethylsilane: A related organosilicon compound with a linear structure.

Uniqueness: 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane is unique due to its cyclic structure with alternating silicon and nitrogen atoms. This configuration imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .

生物活性

1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane (CAS No. 2587-47-5) is an organosilicon compound characterized by its unique cyclic structure composed of alternating silicon and nitrogen atoms, each bonded to two methyl groups. This compound has garnered attention due to its diverse applications in fields such as chemistry, biology, and materials science. Understanding its biological activity is crucial for its safe application in various scientific and industrial contexts.

- Molecular Formula: C8H28N4Si4

- Molecular Weight: 292.68 g/mol

- IUPAC Name: 1,2,3,4,5,6,7,8-octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane

-

Structure:

CN1 Si N Si N Si N Si 1C C C C C C C

The biological activity of 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane can be attributed to its ability to interact with biological molecules through various mechanisms:

- Polymerization: The compound can undergo ring-opening polymerization in the presence of catalysts such as rare earth solid super acids. This property is utilized in synthesizing silicone-based polymers which may have biological applications.

- Modification of Biomolecules: It is used to modify biomolecules and protect sensitive biological samples from degradation.

Toxicity and Irritation

Research indicates that 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane can cause:

- Skin Irritation: Direct contact may lead to irritation.

- Eye Irritation: Serious eye damage may occur upon exposure.

- Respiratory Irritation: Inhalation of vapors can cause respiratory issues.

Research Findings and Case Studies

A limited number of studies have been conducted specifically on the biological activity of this compound. However, relevant findings include:

- Cell Viability Studies:

-

Protective Agent in Biological Samples:

- The compound has been evaluated for its effectiveness as a protective agent in preserving the integrity of biological samples during storage and analysis. Its unique chemical structure allows it to stabilize sensitive biomolecules against environmental degradation.

Applications in Scientific Research

-

Chemical Synthesis:

- It serves as a precursor for synthesizing other organosilicon compounds and is utilized in various chemical reactions due to its reactivity.

-

Biological Applications:

- The compound's ability to modify biomolecules opens avenues for research in drug delivery systems and biosensors.

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Respiratory Irritation | Possible |

| Cytotoxicity | Varies by derivative; some exhibit selective toxicity |

| Protective Agent | Effective in stabilizing biomolecules |

属性

CAS 编号 |

2587-47-5 |

|---|---|

分子式 |

C8H28N4Si4 |

分子量 |

292.68 g/mol |

IUPAC 名称 |

1,2,3,4,5,6,7,8-octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane |

InChI |

InChI=1S/C8H28N4Si4/c1-9-13(5)10(2)15(7)12(4)16(8)11(3)14(9)6/h13-16H,1-8H3 |

InChI 键 |

BGMNUYOGMMCWIX-UHFFFAOYSA-N |

SMILES |

CN1[Si](N([Si](N([Si](N([Si]1C)C)C)C)C)C)C |

规范 SMILES |

CN1[SiH](N([SiH](N([SiH](N([SiH]1C)C)C)C)C)C)C |

Key on ui other cas no. |

2587-47-5 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。